molecular formula C11H9Cl3F2N4O3S B1435747 N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide CAS No. 2088763-17-9

N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide

Cat. No.: B1435747
CAS No.: 2088763-17-9
M. Wt: 421.6 g/mol
InChI Key: PFKDDUZSDFUYEI-UHFFFAOYSA-N
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Description

The compound with the molecular formula “N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide” is a complex organic molecule This compound is characterized by the presence of a sulfonyl group (CS(=O)(=O)), a chlorinated aromatic ring, and a fluorinated pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A general synthetic route might include:

    Formation of the Chlorinated Aromatic Ring: Starting with a benzene derivative, chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation, using sulfur trioxide or chlorosulfonic acid.

    Formation of the Fluorinated Pyrazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a fluorinated ketone under acidic conditions.

    Coupling of the Aromatic and Pyrazole Rings: The final step involves coupling the chlorinated aromatic ring with the fluorinated pyrazole ring, possibly through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, potentially yielding amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines, thiols.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.

    Bioconjugation: Its reactive functional groups allow for conjugation with biomolecules, enabling its use in biochemical assays.

Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents.

    Diagnostics: Its unique properties may be exploited in the design of diagnostic tools.

Industry

    Polymer Synthesis: The compound can be used as a monomer or comonomer in the synthesis of specialty polymers.

    Coatings: Its chemical stability makes it suitable for use in protective coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The presence of multiple functional groups allows for diverse interactions with biological molecules, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    Chlorinated Aromatic Compounds: Such as chlorobenzene and dichlorobenzene.

    Fluorinated Pyrazoles: Such as 3,5-difluoro-1H-pyrazole.

    Sulfonyl Compounds: Such as sulfonamides and sulfones.

Uniqueness

The compound’s uniqueness lies in its combination of a chlorinated aromatic ring, a fluorinated pyrazole ring, and a sulfonyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3F2N4O3S/c1-24(22,23)18-7-3-8(6(14)2-5(7)13)20-11(21)19(10(15)16)9(4-12)17-20/h2-3,10,18H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKDDUZSDFUYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1Cl)Cl)N2C(=O)N(C(=N2)CCl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3F2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide
Reactant of Route 2
N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide
Reactant of Route 3
N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide
Reactant of Route 4
N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide
Reactant of Route 5
N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide

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